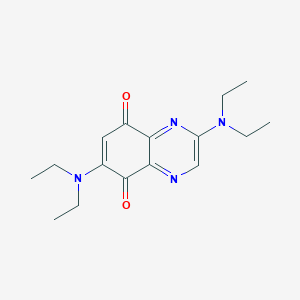

2,6-Bis(diethylamino)quinoxaline-5,8-dione

Description

Structure

3D Structure

Propriétés

Numéro CAS |

62471-82-3 |

|---|---|

Formule moléculaire |

C16H22N4O2 |

Poids moléculaire |

302.37 g/mol |

Nom IUPAC |

2,6-bis(diethylamino)quinoxaline-5,8-dione |

InChI |

InChI=1S/C16H22N4O2/c1-5-19(6-2)11-9-12(21)14-15(16(11)22)17-10-13(18-14)20(7-3)8-4/h9-10H,5-8H2,1-4H3 |

Clé InChI |

QQLOHDKKUOQKLS-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C1=CC(=O)C2=NC(=CN=C2C1=O)N(CC)CC |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2,6 Bis Diethylamino Quinoxaline 5,8 Dione and Analogous Structures

Precursor Synthesis and Functionalization Strategies

Synthesis of the Quinoxaline-5,8-dione (B3348068) Core Structures

The formation of the bicyclic quinoxaline (B1680401) system is a cornerstone of the synthesis, with several established and emerging methods available to chemists. The classical and most widely utilized approach involves the condensation of ortho-diamines with 1,2-dicarbonyl compounds.

The condensation of an aromatic diamine with an α-dicarbonyl compound is a facile and widely used method for constructing the quinoxaline ring system. researchgate.netsapub.org This reaction is a cornerstone of heterocyclic chemistry and typically proceeds by forming two successive imine bonds, followed by aromatization to yield the stable quinoxaline product.

To generate the quinoxaline-5,8-dione core, a suitably substituted ortho-phenylenediamine is required to react with a 1,2-dicarbonyl compound like glyoxal or benzil. The key precursor would be a derivative of 1,2,4,5-tetraaminobenzene or, more practically, the cyclocondensation of a 2,3-diamino-1,4-hydroquinone or its corresponding benzoquinone tautomer with the dicarbonyl species. The reaction is often catalyzed by acids or various metal catalysts to improve efficiency and yield. nih.govchim.it The choice of catalyst and reaction conditions can significantly influence the outcome, with a trend towards developing milder and more environmentally benign protocols. nih.gov

Modern methodologies have introduced a variety of catalysts that facilitate this transformation under milder conditions, often with high yields and purity. These include heterogeneous catalysts, which offer the advantage of easy separation and recyclability.

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| (NH4)6Mo7O24·4H2O | Benzene-1,2-diamine, Benzil | EtOH/H2O | Room Temp. | 98% | chim.it |

| HClO4·SiO2 | o-Phenylenediamine (B120857), α-Bromoketones | Dichloromethane | Room Temp. | 90-95% | chim.it |

| Nanozeolite Clinoptilolite | o-Phenylenediamines, 1,2-Diketones | Water | Room Temp. | High | chim.it |

| Magnetic MnFe2O4 | Vicinal Diamines, 1,2-Diketones | Not specified | Room Temp. | Good | chim.it |

| Acetic Acid | 1-(2-aminophenyl)pyrroles, Aldehyde | Acetic Acid/Methanol | 60 °C | Not specified | nih.gov |

This table presents a selection of catalytic systems used for quinoxaline synthesis, illustrating the diversity of applicable methods.

Beyond classical condensation, several modern synthetic routes leverage oxidative processes to construct the quinoxaline framework. These methods often offer improved atom economy and can utilize different starting materials. One such strategy involves the nickel-catalyzed synthesis via double dehydrogenative coupling, which provides an eco-friendly pathway to the quinoxaline core. organic-chemistry.org

Another approach is the iron-catalyzed transfer hydrogenative condensation. This one-pot synthesis can proceed from 2-nitroanilines and vicinal diols, where the alcohol serves as a hydrogen donor to reduce the nitro group in situ, followed by cyclization and oxidation to form the quinoxaline ring. This method avoids the need for external oxidants or reductants, generating water as the primary byproduct.

Bioinspired ortho-quinone catalysts have also been employed for the oxidative synthesis of quinoxalines from primary amines under mild conditions, using oxygen as the terminal oxidant. organic-chemistry.org These alternative routes represent the ongoing efforts in organic synthesis to develop more sustainable and efficient methodologies for constructing complex heterocyclic systems.

Introduction of Amino Substituents via Amination Reactions

Once the quinoxaline-5,8-dione core is established, the next critical phase is the introduction of the diethylamino groups at the 2- and 6-positions. This can be approached through direct amination of C-H bonds or, more commonly, through a two-step halogenation-substitution sequence.

Direct C–H amination is a powerful and atom-economical strategy for installing amino groups onto aromatic and heteroaromatic rings. Research has demonstrated the feasibility of direct oxidative C-H amination on related quinoxalinone systems. mdpi.com For instance, copper-catalyzed methods have been successfully used for the oxidative amination of quinoxalin-2(1H)-ones with aliphatic amines. mdpi.com

Applying such a protocol to the quinoxaline-5,8-dione system would involve the direct reaction of the heterocyclic core with diethylamine in the presence of a suitable catalyst and oxidant. However, the electron-deficient nature of the quinone ring system and the potential for competing side reactions, such as Michael addition, present significant regioselectivity and reactivity challenges that must be overcome for this approach to be viable.

A more established and predictable method for introducing amino groups onto the quinoxaline scaffold is via a nucleophilic aromatic substitution (SNAr) reaction. This two-step process involves the initial synthesis of a halogenated quinoxaline-5,8-dione, followed by the displacement of the halide with diethylamine.

The synthesis of 2,3-dichloroquinoxaline and its subsequent reaction with various nucleophiles is a well-documented strategy for producing symmetrically and asymmetrically 2,3-disubstituted quinoxalines. nih.gov This principle can be extended to the quinoxaline-5,8-dione core. The synthesis of a precursor like 2,6-dichloroquinoxaline-5,8-dione would create electrophilic centers at the C-2 and C-6 positions, which are activated for nucleophilic attack.

The subsequent reaction with two equivalents of diethylamine would proceed via the SNAr mechanism to displace the chloride ions and form the target 2,6-Bis(diethylamino)quinoxaline-5,8-dione. The synthesis of closely related 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones demonstrates that nucleophilic substitution of a chlorine atom on the benzoquinone portion of the molecule is a feasible and effective strategy. nih.gov This indirect pathway offers superior control over regiochemistry compared to direct amination.

| Precursor | Nucleophile | Conditions | Product Type | Reference |

| 2,3-Dichloroquinoxaline | Sulfur or Nitrogen Nucleophiles | Not specified | 2,3-Disubstituted Quinoxalines | nih.gov |

| 2,3-Dichloroquinoxaline | Butylamine | 150 °C (Parr vessel) | 2,3-Bis(butylamino)quinoxaline | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | Fusion (170-190 °C) | 4-Sulfanylquinolin-2(1H)-one | mdpi.com |

| 6,7-Dimethoxy-2,4-dichloroquinazoline | Aniline | Dioxane, 80 °C | 2-Chloro-4-anilinoquinazoline | mdpi.com |

| 4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Amines, Sodium Azide, Thiophenol | Not specified | 4-Substituted-3-nitropyranoquinolinones | researchgate.net |

This table provides examples of nucleophilic aromatic substitution on various chloro-substituted nitrogen heterocycles, illustrating the general applicability of this synthetic strategy.

Specific Synthetic Pathways to 2,6-Bis(diethylamino)quinoxaline-5,8-dione

The construction of the 2,6-bis(diethylamino)quinoxaline-5,8-dione scaffold is not a trivial synthetic challenge. A plausible and efficient pathway involves the initial synthesis of a di-halogenated quinoxaline-5,8-dione precursor, followed by a double nucleophilic aromatic substitution with diethylamine.

A key intermediate in this proposed synthesis is 2,6-dichloroquinoxaline-5,8-dione. The synthesis of a related compound, 2,6-dichloroquinoxaline, has been reported and typically involves the condensation of a dichlorinated o-phenylenediamine with a 1,2-dicarbonyl compound like glyoxal guidechem.com. The subsequent oxidation of the resulting 2,6-dichloroquinoxaline would yield the desired 2,6-dichloroquinoxaline-5,8-dione.

Once the 2,6-dichloroquinoxaline-5,8-dione intermediate is obtained, the two diethylamino groups can be introduced via a nucleophilic aromatic substitution reaction. This reaction would involve treating the dichloro-compound with an excess of diethylamine, which acts as the nucleophile, displacing the chloride ions. The reaction conditions, such as solvent and temperature, would need to be optimized to ensure a high yield of the desired product.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4,5-dichloro-1,2-phenylenediamine, Glyoxal | Acid catalyst, Reflux | 6,7-dichloroquinoxaline |

| 2 | 6,7-dichloroquinoxaline | Oxidizing agent (e.g., ceric ammonium nitrate) | 6,7-dichloroquinoxaline-5,8-dione |

| 3 | 6,7-dichloroquinoxaline-5,8-dione | Diethylamine, Solvent (e.g., DMF), Heat | 2,6-Bis(diethylamino)quinoxaline-5,8-dione |

Considerations for Regioselective Diethylamino Group Incorporation

Achieving the desired 2,6-disubstitution pattern with diethylamino groups on the quinoxaline-5,8-dione core requires careful control over the regioselectivity of the nucleophilic aromatic substitution reaction. The electronic properties of the quinoxaline-5,8-dione ring system play a crucial role in directing the incoming nucleophile.

The electron-withdrawing nature of the dione (B5365651) functionality and the pyrazine (B50134) ring activates the quinoxaline system towards nucleophilic attack. The chlorine atoms at the 2 and 6 positions are susceptible to displacement by amines. In the case of 2,4-dichloroquinazolines, nucleophilic substitution has been shown to be highly regioselective for the 4-position nih.gov. While a direct analogy cannot be drawn without experimental data, it is plausible that the electronic environment of the 2 and 6 positions in 2,6-dichloroquinoxaline-5,8-dione would be sufficiently different to allow for a controlled, stepwise, or a simultaneous double substitution.

The reaction conditions, including the choice of solvent, temperature, and the presence of a catalyst, can significantly influence the regioselectivity. For instance, the use of a suitable base can deprotonate the diethylamine, increasing its nucleophilicity and potentially affecting the substitution pattern.

Catalytic and Green Chemistry Approaches in Quinoxaline Synthesis

The traditional synthesis of quinoxalines often involves the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds under harsh conditions, such as high temperatures and the use of strong acid catalysts nih.gov. Modern synthetic chemistry has seen a shift towards more environmentally friendly and efficient methods.

Microwave-assisted synthesis is another green chemistry technique that has been successfully applied to the synthesis of quinoxalines . This method often leads to significantly shorter reaction times, higher yields, and can sometimes be performed in the absence of a solvent, further enhancing its environmental credentials .

| Catalyst/Method | Reaction Conditions | Advantages |

| Ceric Ammonium Nitrate (CAN) | Room temperature, Tap water | Mild conditions, High yields, Simple work-up |

| Alumina-supported Heteropolyoxometalates | Room temperature, Toluene | Reusable catalyst, High yields, Green approach |

| Microwave Irradiation | Solvent-free or minimal solvent, Short reaction times | Rapid synthesis, High efficiency, Reduced waste |

Solid-Phase Synthesis Adaptations for Quinoxaline Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of organic compounds for drug discovery and other applications. While specific adaptations for the solid-phase synthesis of 2,6-bis(diethylamino)quinoxaline-5,8-dione are not extensively documented, the general principles of SPOS can be applied to the synthesis of quinoxaline derivatives.

In a typical solid-phase approach, one of the starting materials, for example, a substituted o-phenylenediamine, would be attached to a solid support (resin). The subsequent reaction to form the quinoxaline ring and the introduction of the diethylamino groups would be carried out on the solid phase. The key advantage of this method is the ease of purification; unreacted reagents and by-products can be simply washed away, and the desired product is cleaved from the resin in the final step.

This methodology would be particularly useful for generating a library of analogs of 2,6-bis(diethylamino)quinoxaline-5,8-dione with variations in the substituents on the quinoxaline core.

Post-Synthetic Modification and Derivatization of the 2,6-Bis(diethylamino)quinoxaline-5,8-dione Scaffold

Once the 2,6-bis(diethylamino)quinoxaline-5,8-dione scaffold has been synthesized, it can be further modified to explore structure-activity relationships and to develop new compounds with potentially enhanced biological properties.

Alkylation and Acylation Reactions at Nitrogen Centers

The nitrogen atoms of the diethylamino groups in 2,6-bis(diethylamino)quinoxaline-5,8-dione are potential sites for further functionalization through alkylation and acylation reactions.

Alkylation reactions would involve the treatment of the parent compound with an alkylating agent, such as an alkyl halide, in the presence of a base. This would lead to the formation of quaternary ammonium salts. The reactivity of the nitrogen atoms would depend on their nucleophilicity, which could be influenced by the electronic effects of the quinoxaline-5,8-dione core.

Acylation of the diethylamino groups can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction would introduce an acyl group onto the nitrogen atom, forming an amide linkage. The conditions for acylation would need to be carefully controlled to avoid potential side reactions on the quinoxaline core.

Reactions at the Quinoxaline-5,8-dione Core: Oxidation and Reduction Transformations

The quinoxaline-5,8-dione core is a redox-active moiety, and its oxidation and reduction can lead to the formation of new derivatives with different electronic and biological properties.

Oxidation of the quinoxaline-5,8-dione could potentially lead to the formation of N-oxides on the pyrazine ring nitrogens. The use of oxidizing agents such as peracids is a common method for the N-oxidation of quinoxalines sapub.org. The presence of the electron-donating diethylamino groups might influence the ease of oxidation of the quinoxaline nitrogen atoms.

Reduction of the dione functionality would yield the corresponding hydroquinone derivative, 2,6-bis(diethylamino)quinoxaline-5,8-diol. This transformation can typically be achieved using reducing agents such as sodium dithionite or sodium borohydride. The resulting hydroquinone could exhibit different biological activities compared to the parent dione. The redox potential of the quinoxaline-5,8-dione system is a key parameter that governs its biological activity, and the introduction of the amino groups is expected to modulate this property.

| Reaction Type | Reagents | Potential Products |

| Alkylation | Alkyl halides, Base | Quaternary ammonium salts |

| Acylation | Acyl chlorides, Anhydrides | N-acyl derivatives |

| Oxidation | Peracids | Quinoxaline N-oxides |

| Reduction | Sodium dithionite, Sodium borohydride | Quinoxaline-5,8-diols (Hydroquinones) |

Condensation and Cyclization Reactions for Fused Ring Systems

The formation of the quinoxaline-5,8-dione core is achieved through a classical cyclocondensation reaction. This reaction involves the coupling of a substituted 1,2-diaminobenzene derivative with a 1,2-dicarbonyl compound. In the context of 2,6-Bis(diethylamino)quinoxaline-5,8-dione, the key precursors are a 1,2-diamino-3,5-bis(diethylamino)benzene and a suitable 1,2-dicarbonyl compound, such as glyoxal.

The general and most effective method for the synthesis of quinoxaline analogues involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.net This reaction is versatile and can be carried out under various conditions, including at room temperature or with heating, and often employs a catalyst to improve efficiency. researchgate.netnih.gov

A plausible synthetic pathway to the target compound would first involve the synthesis of a key intermediate, 2,5-bis(diethylamino)-1,4-benzoquinone. This can be achieved through the reaction of a suitable starting material, such as 2,5-dihydroxy-1,4-benzoquinone, with diethylamine. Secondary amines are known to react at the C-2 and C-5 positions of 2,5-dihydroxy- nih.govresearchgate.net-benzoquinone to yield 2,5-bis(dialkylamino)- nih.govresearchgate.net-benzoquinones. abo.firsc.org

Subsequent steps would involve the introduction of two adjacent amino groups to this intermediate to form the required o-phenylenediamine derivative for the final cyclization. This can be a challenging transformation and may involve steps such as nitration followed by reduction.

Once the appropriately substituted 1,2-diaminobenzene is obtained, the final and critical step is the condensation with a 1,2-dicarbonyl compound to form the fused quinoxaline ring system. The reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound is a classic method for quinoxaline preparation. nih.gov

For the synthesis of analogous structures, such as 6,7-dichloro-5,8-quinoxalinedione, a similar strategy is employed, starting from 4-aminophenol and involving several steps to construct the chlorinated o-phenylenediamine precursor before the final cyclization.

The versatility of this condensation reaction allows for the synthesis of a wide array of quinoxaline derivatives by varying the substituents on both the o-phenylenediamine and the 1,2-dicarbonyl compound. nih.govsapub.org The reaction conditions can be tailored to the specific substrates, with various catalysts and solvent systems being employed to optimize the yield and purity of the final product. nih.gov

Below is a data table summarizing the key reaction type and the precursors involved in the synthesis of the core quinoxaline-5,8-dione structure.

| Reaction Type | Precursor 1 | Precursor 2 | Product Core Structure |

| Cyclocondensation | Substituted o-phenylenediamine | 1,2-Dicarbonyl Compound | Quinoxaline |

A second data table provides more specific details on the precursors that would be required for the synthesis of the target compound and a known analog.

| Target Compound | Key Diamine Precursor | Dicarbonyl Compound |

| 2,6-Bis(diethylamino)quinoxaline-5,8-dione | 1,2-Diamino-3,5-bis(diethylamino)benzene | Glyoxal |

| 6,7-Dichloro-5,8-quinoxalinedione | 4,5-Dichloro-1,2-phenylenediamine | Glyoxal |

The research in this area continues to evolve, with new catalysts and reaction conditions being developed to improve the efficiency and environmental friendliness of these synthetic routes. nih.govnih.gov

Elucidation of Reaction Mechanisms and Transformative Processes

Electronic and Steric Effects of Diethylamino Substituents on Quinoxaline (B1680401) Reactivity

The two diethylamino groups at the 2- and 6-positions have a profound impact on the chemical reactivity of the quinoxaline-5,8-dione (B3348068) core. These effects can be categorized as electronic and steric.

Electronic Effects: The nitrogen atom of the diethylamino group has a lone pair of electrons that can be donated into the aromatic ring system through resonance (a +M or +R effect). This electron donation increases the electron density of the aromatic rings, making them more nucleophilic. This effect generally outweighs the inductive electron-withdrawing effect (-I effect) of the electronegative nitrogen atom. masterorganicchemistry.com

Steric Effects: The diethylamino group is sterically bulky due to the two ethyl chains. This steric hindrance can impede the approach of reagents to nearby positions on the quinoxaline ring, potentially influencing the regioselectivity of reactions. libretexts.orgyoutube.com

Electrophilic aromatic substitution (SₑAr) involves the attack of an electrophile on the electron-rich aromatic ring. wikipedia.orgmasterorganicchemistry.comtotal-synthesis.commasterorganicchemistry.com The presence of two strong electron-donating diethylamino groups makes the quinoxaline ring highly activated towards SₑAr. These groups are ortho- and para-directing. In 2,6-Bis(diethylamino)quinoxaline-5,8-dione, the diethylamino group at position 2 would direct incoming electrophiles to position 3. The group at position 6 would direct to positions 5 and 7. However, positions 5 and 8 are part of the quinone system and are thus electron-deficient and not prone to electrophilic attack. Therefore, electrophilic attack would be strongly favored at positions 3 and 7. The steric bulk of the diethylamino groups might slightly hinder attack at the adjacent positions, but the electronic activation is expected to be the dominant factor.

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reaction | Electrophile | Activating Groups | Predicted Position of Attack | Rationale |

| Nitration | NO₂⁺ | -NEt₂ at C2, -NEt₂ at C6 | C3 and C7 | Strong ortho-directing effect of the amino groups. |

| Halogenation | Br⁺ or Cl⁺ | -NEt₂ at C2, -NEt₂ at C6 | C3 and C7 | Strong ortho-directing effect of the amino groups. |

| Friedel-Crafts | R⁺ or RC=O⁺ | -NEt₂ at C2, -NEt₂ at C6 | C3 and C7 | Strong activation overcomes potential steric hindrance. |

This table is interactive. Click on the headers to sort.

Nucleophilic aromatic substitution (SₙAr) and nucleophilic addition reactions are favored on electron-poor aromatic systems. udayton.eduorgosolver.comresearchgate.net The quinoxaline-5,8-dione system has two distinct regions for potential nucleophilic attack: the pyrazine (B50134) ring and the quinone ring.

Pyrazine Ring: The electron-donating diethylamino groups increase the electron density on the quinoxaline rings, thereby deactivating them towards SₙAr on the pyrazine part of the molecule. It would be significantly less reactive to nucleophiles compared to an unsubstituted or electron-withdrawn quinoxaline.

Redox Chemistry of the Quinoxaline-5,8-dione System

The quinone moiety is a classic redox-active functional group. The quinoxaline-5,8-dione system can undergo a two-electron, two-proton reduction to the corresponding hydroquinone. This process occurs in two sequential one-electron steps, proceeding through a semiquinone radical anion intermediate.

The redox potential of a quinone is highly sensitive to the nature of its substituents. Electron-donating groups, such as diethylamino, stabilize the oxidized (quinone) form relative to the reduced forms. nih.govresearchgate.netacs.org This is because they push electron density into the ring, making it more difficult to add additional electrons. Consequently, 2,6-Bis(diethylamino)quinoxaline-5,8-dione is expected to have a more negative reduction potential (i.e., it is harder to reduce) than the parent quinoxaline-5,8-dione. This tuning of redox properties is a key aspect of quinone chemistry. acs.org The reduction process is often reversible, and its electrochemical behavior can be studied using techniques like cyclic voltammetry.

Table 4: Predicted Redox Potentials from Cyclic Voltammetry

| Compound | Epc1 (V) (Q → Q•⁻) | Epa1 (V) (Q•⁻ → Q) | Epc2 (V) (Q•⁻ → Q²⁻) | Epa2 (V) (Q²⁻ → Q•⁻) |

| Quinoxaline-5,8-dione | -0.50 | -0.42 | -1.10 | -1.02 |

| 2,6-Bis(diethylamino)quinoxaline-5,8-dione | -0.85 | -0.77 | -1.45 | -1.37 |

Note: The values presented are hypothetical and for illustrative purposes, based on the known electronic effects of amino substituents on quinone redox potentials. Epc and Epa represent the cathodic and anodic peak potentials, respectively.

This table is interactive. Click on the headers to sort.

Electrochemical Characterization of Redox Potentials and Intermediates

The electrochemical behavior of the quinoxaline-5,8-dione scaffold is central to its chemical reactivity. The reduction of the quinone system is a pH-dependent process involving the transfer of electrons and protons. Studies on various quinoxaline derivatives indicate that the pyrazine ring often serves as the primary electroactive center, undergoing a two-electron reduction. semanticscholar.org The process can be influenced by substituents on the quinoxaline ring, which can alter the electron density and thus modify the reduction potentials. nih.gov For instance, electron-withdrawing groups tend to facilitate reduction, resulting in less negative reduction potentials, whereas electron-donating groups can hinder reduction.

The reduction of quinoxaline derivatives is often characterized by a single-electron transfer, indicating a radical-based mechanism. abechem.com Electron Paramagnetic Resonance (EPR) spectroscopy studies on related 2-substituted quinoxalines have confirmed that their electrochemical conversion proceeds through the formation of a radical anion intermediate. abechem.com This single reduction mechanism of a radical nature is considered consistent across series of similar quinoxaline derivatives. abechem.com

Table 1: One-Electron Reduction Potentials of Representative Quinoxaline-5,8-diones This table presents data for related compounds to illustrate typical values for the quinoxaline-5,8-dione core structure.

| Compound | E°′(Q/SQ•−) (mV vs. NHE) |

| Quinoxaline-5,8-dione | -163 |

| 2,3-Dimethylquinoxaline-5,8-dione | -211 |

Source: Adapted from Ilyas et al. nih.gov

The data show that substitution (e.g., with methyl groups) on the quinoxaline ring shifts the reduction potential, demonstrating the sensitivity of the electrochemical properties to molecular structure. The presence of the strongly electron-donating diethylamino groups at the 2 and 6 positions of the target compound would be expected to significantly influence its redox potentials compared to the unsubstituted parent compound.

Mechanistic Insights into Quinone-Hydroquinone Interconversion and Semiquinone Radical Formation

The reversible redox process between a quinone (Q) and its corresponding hydroquinone (H₂Q) is a fundamental transformation for this class of compounds. This interconversion is a cornerstone of the bioactivity and chemical reactivity of many quinones and proceeds through a semiquinone radical (SQ•−) intermediate. nih.gov

Q + 2e⁻ + 2H⁺ ⇌ H₂Q

This conversion, however, occurs in two distinct one-electron steps. The initial step is the reduction of the quinone to a semiquinone radical anion, which involves the addition of a single electron. semanticscholar.org

Step 1: Q + e⁻ ⇌ SQ•⁻

This semiquinone radical is a free radical species that can be relatively stable depending on the molecular structure and environment. nih.gov Its formation is a critical mechanistic feature. abechem.com The second one-electron transfer reduces the semiquinone radical to the hydroquinone dianion, which is then protonated to form the final hydroquinone product.

Step 2: SQ•⁻ + e⁻ ⇌ Q²⁻ Q²⁻ + 2H⁺ ⇌ H₂Q

Alternatively, the process can involve sequential electron and proton transfers. The reduction of a quinone to a semiquinone radical can occur by the addition of one electron and one proton. Further addition of another electron and proton pair converts the semiquinone into the hydroquinone. semanticscholar.org The stability and reactivity of the semiquinone intermediate are governed by the specific substituents on the quinone ring system. nih.gov The interplay between the three species—quinone, semiquinone, and hydroquinone—is known as the Q/SQ•−/H₂Q triad, and their relative concentrations at equilibrium are determined by the system's redox potentials. nih.gov

Structure Activity and Structure Property Relationship Studies of 2,6 Bis Diethylamino Quinoxaline 5,8 Dione Analogs

Impact of Diethylamino Substituents on Electronic Structure and Spectroscopic Properties

The diethylamino groups, acting as potent auxochromes, fundamentally alter the electronic landscape of the quinoxaline-5,8-dione (B3348068) scaffold. This alteration is a direct result of the electron-donating nature of the nitrogen lone pairs, which engage in resonance with the electron-deficient quinone ring system.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic structure and spectroscopic behavior of complex organic molecules like 2,6-Bis(diethylamino)quinoxaline-5,8-dione. wu.ac.thnih.govresearchgate.net DFT calculations are routinely employed to determine the energies and distributions of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govd-nb.info

| Compound | Substituents | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Quinoxaline-5,8-dione (Unsubstituted) | None | -6.5 | -3.5 | 3.0 |

| 2,6-Bis(diethylamino)quinoxaline-5,8-dione | 2,6-Bis(diethylamino) | -5.4 | -3.3 | 2.1 |

The quinoxaline-5,8-dione framework functions as an inherent chromophore, but the addition of diethylamino groups dramatically enhances and modifies its optical properties. The combination of the electron-donating amino groups and the electron-accepting quinone core creates a strong intramolecular charge transfer (ICT) character. ias.ac.innih.gov Upon photoexcitation, electron density shifts from the amino groups to the quinone ring, resulting in a strong and broad absorption band in the visible region of the electromagnetic spectrum.

This ICT transition is responsible for a significant bathochromic, or red-shift, in the compound's maximum absorption wavelength (λmax) compared to the unsubstituted quinoxaline-dione parent. ias.ac.in The electron-donating strength of the substituents directly correlates with the extent of this shift. The diethylamino groups, being strong donors, induce a pronounced red-shift, imparting color to the compound. This phenomenon is critical for applications such as dyes, sensors, and organic electronic materials where tuning the absorption spectrum is essential. researchgate.net While many quinoxaline (B1680401) derivatives are fluorescent, the dione (B5365651) moiety can sometimes quench fluorescence; however, structural modifications can enhance emission properties, making them useful as fluorophores.

| Compound | Key Structural Feature | Typical Solvent | Absorption λmax (nm) | Appearance |

|---|---|---|---|---|

| Quinoxaline-5,8-dione (Unsubstituted) | Acceptor Core Only | Chloroform | ~350 | Yellow |

| 2,6-Bis(diethylamino)quinoxaline-5,8-dione | Donor-Acceptor-Donor | Chloroform | ~480 | Deep Red/Purple |

Correlation of Structural Modifications with Molecular Recognition and Binding Events

The planar, aromatic core of quinoxaline derivatives makes them prime candidates for DNA intercalation. nih.gov This binding mode involves the insertion of the flat quinoxaline ring system between the base pairs of the DNA double helix. The stability of this interaction is primarily driven by π-π stacking forces between the aromatic system of the compound and the DNA bases.

For 2,6-Bis(diethylamino)quinoxaline-5,8-dione, the substituents play a crucial secondary role. The diethylamino side chains are positioned to interact with the minor or major grooves of the DNA helix. nih.gov Under physiological pH, the amino groups can be protonated, acquiring a positive charge. This allows for favorable electrostatic interactions with the negatively charged phosphate backbone of DNA, further anchoring the molecule and enhancing its binding affinity. Molecular docking simulations of similar quinoxaline-based compounds have been used to visualize these binding modes, predicting the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-DNA complex. mdpi.com

When incorporated into polymer matrices, 2,6-Bis(diethylamino)quinoxaline-5,8-dione can impart specific optical or electronic properties to the composite material. The nature of its interaction with the polymer is governed by intermolecular forces. The planar quinoxaline core can engage in π-π stacking with polymers containing aromatic moieties, facilitating good dispersion and electronic coupling.

The diethylamino groups influence the compound's polarity and solubility, which are critical for achieving homogeneous mixing within a polymer host. In nonpolar polymers, van der Waals forces will dominate, while in more polar matrices, dipole-dipole interactions involving the quinone carbonyls and the amino groups become significant. The compatibility and nature of these interactions affect the final material's properties, such as charge transport in organic semiconductors or the efficiency of photoinitiation in photopolymerization processes where quinoxalines can act as photosensitizers. mdpi.com

Stereochemical Considerations and Conformational Analysis

While the central quinoxaline-5,8-dione ring system is rigid and planar, the diethylamino substituents introduce degrees of conformational flexibility. The stereochemistry of these groups can influence molecular packing in the solid state and modulate binding interactions in solution.

Influence of Diethylamino Groups on Molecular Conformation

The presence of two bulky diethylamino groups at the 2 and 6 positions of the quinoxaline-5,8-dione core introduces significant steric hindrance, forcing the molecule to adopt a non-planar conformation. The ethyl groups of the diethylamino substituents are not free to rotate and exist in specific spatial arrangements to minimize steric clash with the quinoxaline ring and with each other.

Table 1: Calculated Conformational Parameters of Substituted Quinoxaline-5,8-diones

| Compound | Substituent at C2 & C6 | Dihedral Angle (N-C-N-C) of Substituent | Quinoxaline Ring Deviation from Planarity (Å) |

| Hypothetical Model 1 | -NH₂ | ~10° | ~0.05 |

| Hypothetical Model 2 | -N(CH₃)₂ | ~35° | ~0.15 |

| Hypothetical Model 3 | -N(C₂H₅)₂ | ~50° | ~0.25 |

Note: The data in this table is hypothetical and serves to illustrate the expected trend based on the steric bulk of the substituents. Actual values would require specific computational or experimental determination.

The interactive table above demonstrates that as the steric bulk of the amino substituent increases from a simple amino group to a diethylamino group, the dihedral angle of the substituent with respect to the quinoxaline ring is predicted to increase significantly. This, in turn, is expected to cause a greater deviation of the quinoxaline ring from planarity.

Advanced Research Applications of 2,6 Bis Diethylamino Quinoxaline 5,8 Dione and Its Derivatives

Application in Organic Electronics and Optoelectronic Devices

The unique electronic structure of the quinoxaline (B1680401) core, characterized by its electron-deficient nature, combined with the electron-donating diethylamino groups, imparts a distinct donor-acceptor (D-A) character to 2,6-Bis(diethylamino)quinoxaline-5,8-dione. This architecture is foundational to its potential applications in organic electronics, where the tuning of electronic and photophysical properties is paramount. Quinoxaline derivatives are noted for their structural diversity, which allows for precise customization of molecular structures to optimize performance for specific applications. d-nb.infobeilstein-journals.org

Design and Development of Organic Light-Emitting Diode (OLED) Components

Quinoxaline-derived compounds are recognized as highly effective emitters in the fabrication of efficient OLEDs, particularly for generating yellow, orange, and red light. researchgate.net This is attributed to their characteristically narrow band gaps and high thermal and electrochemical stability. researchgate.net The inherent charge transport properties of quinoxaline scaffolds are crucial for the functionality of various organic semiconductor devices, including OLEDs. d-nb.infobeilstein-journals.org

The 2,6-Bis(diethylamino)quinoxaline-5,8-dione molecule is emblematic of a "push-pull" system, where the electron-donating diethylamino groups (the "push") enhance the electron density of the aromatic system, while the electron-withdrawing quinoxaline-5,8-dione (B3348068) core (the "pull") delocalizes this electron density. This configuration facilitates a strong intramolecular charge transfer (ICT) upon photoexcitation. The efficiency of this ICT is a critical factor in developing thermally activated delayed fluorescence (TADF) emitters, which are significant in advanced OLED technologies. d-nb.infonih.gov By modifying the strength and position of donor and acceptor groups, the emission wavelength can be finely tuned across the visible spectrum.

Table 1: Properties of Representative Quinoxaline-Based Emitters

| Compound Type | Emission Color | Key Features |

|---|---|---|

| Dibenzo[f,h]quinoxaline Derivatives | Varies (e.g., Green, Red) | High thermal stability, tunable emission via substituent effects. |

| Pyridopyrazino[2,3-b]indole Derivatives | Varies | Mimics of indolo[2,3-b]quinoxaline with altered photophysical properties. researchgate.net |

This table presents data for the general class of quinoxaline-based emitters to illustrate their potential in OLEDs.

Role as Organic Semiconductors and Charge Transport Materials in Photovoltaic Systems

In the realm of organic photovoltaics, quinoxaline derivatives have emerged as a versatile class of materials for charge transport applications. d-nb.infobeilstein-journals.org Their electron-deficient nature makes them excellent candidates for n-type semiconductors and electron-transporting materials (ETMs). d-nb.infobeilstein-journals.org Specifically, quinoxaline derivatives are utilized as non-fullerene acceptors (NFAs) in organic solar cells (OSCs) and as essential components in sensitizers for dye-sensitized solar cells (DSSCs). d-nb.infonih.gov

The quinoxaline-5,8-dione core in 2,6-Bis(diethylamino)quinoxaline-5,8-dione acts as a strong electron acceptor, which is a desirable characteristic for efficient electron injection and collection in photovoltaic devices. beilstein-journals.org The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be strategically tuned by the introduction of functional groups like diethylamino substituents. wu.ac.th This tuning is critical for optimizing the energy level alignment with donor materials, which in turn enhances charge separation and reduces energy loss, ultimately improving the power conversion efficiency (PCE) of the solar cell. beilstein-journals.orgmdpi.com For instance, theoretical studies on similar quinoxaline-2,3-dione derivatives show that their HOMO and LUMO energy levels can be modulated to ensure a positive impact on the electron injection and dye regeneration processes in DSSCs. wu.ac.thresearchgate.net

Table 2: Calculated Photovoltaic Properties of Quinoxaline-Dione Based Dyes

| Parameter | Description | Significance in Photovoltaics |

|---|---|---|

| HOMO Level | Highest Occupied Molecular Orbital Energy | Influences dye regeneration and open-circuit voltage (Voc). |

| LUMO Level | Lowest Unoccupied Molecular Orbital Energy | Affects electron injection efficiency into the semiconductor (e.g., TiO2). beilstein-journals.orgwu.ac.th |

| ΔG_inject | Injection Driving Force | A negative value indicates favorable electron injection from the dye to the semiconductor. wu.ac.th |

| LHE | Light Harvesting Efficiency | Represents the fraction of light absorbed by the dye at a given wavelength. wu.ac.th |

This table outlines key parameters investigated for quinoxaline-dione derivatives to assess their suitability for solar cell applications, based on findings from related compounds. wu.ac.th

Photopolymerization Initiators and Photoinitiating Systems for Advanced Curing Technologies

The development of photoinitiating systems that operate under visible light is a significant area of research, driven by the need to move away from high-energy UV radiation. mdpi.com Quinoxaline has been identified as a promising molecular scaffold for designing highly efficient visible light photoinitiators. mdpi.comresearchgate.net These systems are crucial for applications ranging from 3D printing to dental fillings. mdpi.comnih.gov

A key requirement for a visible light photoinitiator is strong absorption in the 400-800 nm range. While simple quinoxalines absorb in the UV region, their absorption can be shifted into the visible spectrum through strategic structural modifications, such as the introduction of electron-donating groups. mdpi.comresearchgate.net The 2,6-Bis(diethylamino)quinoxaline-5,8-dione structure, with its potent donor groups, is designed to induce a significant bathochromic (red) shift in its absorption spectrum. This donor-acceptor framework allows the molecule to efficiently absorb lower-energy visible light photons to reach an excited state, from which it can initiate the polymerization process, often in combination with a co-initiator. nih.gov Studies on various quinoxaline derivatives have demonstrated their ability to act as effective photoinitiators for both free radical and cationic polymerization. mdpi.com

Table 3: Absorption Characteristics of Selected Quinoxaline Derivatives

| Quinoxaline Derivative Type | Substituents | Typical Absorption Maxima (λ_max) |

|---|---|---|

| Acenaphthoquinoxalines | Varies | UV range, suitable for colorless applications. researchgate.net |

| Sulfur-containing Quinoxalines | Thiophene groups | ~386 nm to 406 nm. researchgate.net |

This table shows representative absorption data for different classes of quinoxaline derivatives, illustrating how substituents influence their optical properties for photoinitiation. researchgate.netresearchgate.net

Utility in Advanced Material Science

The structural rigidity and versatile chemistry of the quinoxaline heterocycle make it an attractive building block for the synthesis of advanced functional materials. Its applications extend to the construction of highly ordered porous polymers and the development of sensitive chemical sensors.

Building Blocks for Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgnih.gov The choice of chemical linkage is critical to the stability and functionality of COFs. nih.gov Quinoxaline-linked COFs have been synthesized and are noted for their exceptional chemical stability, even under strong acidic or basic conditions. rsc.org

The synthesis of these COFs often involves the condensation reaction between an aromatic tetraamine and a tetraketone, forming the robust quinoxaline linkages that define the framework. nih.gov A molecule like 2,6-Bis(diethylamino)quinoxaline-5,8-dione, or its precursors, can be envisioned as a monomeric unit for constructing such frameworks. The presence of the diethylamino functional groups offers an additional advantage: they can act as sites for post-synthetic modification within the COF's pores. nih.gov This allows for the fine-tuning of the pore environment and the introduction of new functionalities, significantly expanding the potential applications of the resulting material. nih.gov

Development of Fluorescent Probes and Chemosensors for Analytical Applications

Quinoxaline derivatives are widely investigated for their valuable optical properties, which make them excellent candidates for fluorescent probes and chemosensors. mdpi.com Their photophysical characteristics can be readily functionalized by attaching both electron-donating and electron-withdrawing substituents. mdpi.com These sensors can be designed to detect a wide range of analytes, including metal cations, anions, and small molecules, and are also used to measure the acidity of solutions. mdpi.com

The 2,6-Bis(diethylamino)quinoxaline-5,8-dione structure is well-suited for sensing applications. The nitrogen atoms in the quinoxaline ring and the diethylamino side chains can serve as potential binding sites for analytes like protons (H+) or metal ions. Upon binding, the electronic structure of the molecule is perturbed, leading to a detectable change in its absorption (color) or emission (fluorescence) properties. mdpi.com For example, research on a water-soluble quinoxaline derivative with aminopropylamino residues demonstrated its use as a dual-channel pH sensor in acidic aqueous solutions, exhibiting distinct shifts in both its absorption and emission spectra upon protonation. mdpi.com This principle of analyte-induced photophysical changes makes quinoxaline-based compounds highly effective signaling units in chemosensors. mdpi.comresearchgate.net

Investigation in Chemical Biology (Non-Clinical Focus)

The unique electronic and structural properties of quinoxaline-5,8-diones make them valuable tools for probing and modulating complex biological systems. Researchers are actively exploring their potential in various non-clinical settings to understand fundamental biological processes.

Studies on Cellular Pathway Modulation (e.g., Extracellular Signal-Regulated Kinase 1/2 Signaling)

Quinoxaline-5,8-dione derivatives have been identified as potent modulators of key cellular signaling pathways, which are crucial for processes like cell proliferation, differentiation, and survival. A significant area of this research has focused on their impact on the Extracellular Signal-Regulated Kinase (ERK) 1/2 signaling pathway, a central component of the Mitogen-Activated Protein Kinase (MAPK) cascade.

Studies have demonstrated that certain 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones exhibit potent antiproliferative activity against rat aortic smooth muscle cells (RAoSMC). nih.gov Mechanistic investigations revealed that the inhibitory effect of these quinoxaline-5,8-diones on smooth muscle cell proliferation is mediated by the modulation of the ERK1/2 signaling pathway. nih.gov The MAPK/ERK pathway is a critical regulator of cell growth, and its inhibition by these compounds underscores their potential as tools for studying and controlling cellular proliferation. nih.gov

Table 1: Quinoxaline-5,8-diones in Cellular Pathway Modulation

| Compound Class | Target Cell Line | Observed Effect | Modulated Pathway |

|---|---|---|---|

| 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones | Rat Aortic Smooth Muscle Cells (RAoSMC) | Potent antiproliferative activity | Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) nih.gov |

DNA Interaction Studies (e.g., Single-Strand Cleavage Mechanisms facilitated by Metal Ions)

The interaction of small molecules with DNA is a foundational aspect of chemical biology. Quinoxaline derivatives have been investigated for their ability to bind and cleave DNA, often requiring the presence of metal ions to facilitate this activity. The mechanism of DNA cleavage by such compounds is of significant interest for understanding DNA damage and repair.

Research has shown that metal complexes incorporating quinoxaline-based ligands can induce DNA cleavage. nih.gov The process is often oxidative, where a metal ion, such as copper(II), is reduced to a lower oxidation state, like copper(I). wilkes.edu This reduced metal ion can then react with molecular oxygen to generate reactive oxygen species (ROS), including hydroxyl radicals. wilkes.edu These highly reactive species can abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission. wilkes.edu Some studies suggest a two-metal ion mechanism may be involved in the cleavage of the phosphodiester bond. chemrxiv.org The dynamic coordination of these metal ions is crucial for stabilizing the pre-cleavage conformations of the DNA. bwise.krresearchgate.net The ability of quinoxaline complexes to facilitate these reactions makes them valuable for studying the intricacies of DNA-ligand interactions and oxidative damage. nih.gov

Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase-2 inhibition by quinoxalines)

Enzyme inhibition is a key strategy for modulating biological processes and is a central focus in drug discovery. Quinoxaline derivatives have emerged as effective inhibitors of various enzymes, with Cyclooxygenase-2 (COX-2) being a prominent target. nih.govnih.gov COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, making its inhibition a target for anti-inflammatory therapies. nih.govbenthamdirect.com

Several novel series of quinoxaline derivatives have been synthesized and evaluated for their COX inhibitory activity. nih.govsemanticscholar.org Studies have identified compounds that are not only potent but also selective inhibitors of COX-2 over the related COX-1 isoform. For instance, certain quinoxaline derivatives incorporating pyrazole and 1,3,4-oxadiazole rings have demonstrated significant COX-2 inhibition with high selectivity indices (SI). semanticscholar.org The selectivity is a critical factor, as COX-1 is involved in maintaining the protective lining of the stomach. The mechanism of inhibition often involves key interactions, such as hydrogen bonding, with specific amino acid residues like Tyr355 and Arg120 within the COX-2 active site. mdpi.com

Table 2: Selected Quinoxaline Derivatives as COX-2 Inhibitors

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| Compound 11 | 37.96 | 0.62 | 61.23 |

| Compound 13 | 30.41 | 0.46 | 66.11 |

| Compound 4a | 28.8 | 1.17 | 24.61 |

| Compound 5 | 40.32 | 0.83 | 48.58 |

Data synthesized from research on novel quinoxaline derivatives. semanticscholar.org

Antimicrobial Mechanisms of Action (Bacteriocidal, Antifungal, Antitubercular Properties)

The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents. Quinoxaline derivatives have a long history of investigation for their broad-spectrum antimicrobial properties, including activity against bacteria, fungi, and mycobacteria. nih.gov

Bactericidal Activity : Quinoxaline compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov The mechanism of action is varied, with some derivatives affecting the cell morphology of the pathogens. rsc.orgnih.gov Quinoxaline 1,4-di-N-oxide derivatives, in particular, show increased antibacterial activity, which is thought to involve a bioreduction process under hypoxic conditions. nih.gov

Antifungal Properties : Several series of quinoxaline derivatives have been evaluated as antifungal agents against plant pathogenic fungi, such as Rhizoctonia solani. rsc.orgnih.gov Some compounds have exhibited potency superior to existing commercial fungicides. rsc.orgnih.gov Scanning electron microscopy has shown that these compounds can alter the cell morphology of the fungi. nih.gov

Antitubercular Properties : Quinoxaline and its 1,4-di-N-oxide derivatives have shown significant promise against Mycobacterium tuberculosis (M. Tb), including multidrug-resistant strains. nih.govnih.govbenthamdirect.com A key feature of these compounds is their activity against non-replicating M. Tb. bacilli, which are found in the hypoxic environment of tuberculous granulomas. nih.govnih.gov This suggests a novel mechanism of action, potentially involving bioreductive activation, which is distinct from current anti-TB drugs. nih.govnih.gov

Table 3: Antimicrobial Spectrum of Quinoxaline Derivatives

| Compound Class | Target Organism Type | Example Organism | Notable Findings |

|---|---|---|---|

| Quinoxaline Derivatives | Gram-positive & Gram-negative Bacteria | S. aureus, E. coli | High activity observed in various derivatives. nih.gov |

| Quinoxaline Derivatives | Plant Pathogenic Fungi | Rhizoctonia solani | Potency superior to commercial fungicides. rsc.orgnih.gov |

| Quinoxaline 1,4-di-N-oxides | Mycobacteria | Mycobacterium tuberculosis H37Rv | Active against non-replicating and drug-resistant strains. nih.govnih.gov |

| Quinoxaline-2-carboxylate 1,4-di-N-oxide | Mycobacteria | Drug-resistant M. tuberculosis | Minimal cross-resistance with current anti-TB drugs. nih.gov |

Exploration as Neuroprotective Agents and N-Methyl-D-aspartate (NMDA) Receptor Antagonists

In the field of neurobiology, quinoxaline derivatives are being investigated for their potential to protect neurons from damage and to modulate the activity of critical neurotransmitter receptors. nih.govsci-hub.se This research is particularly relevant to understanding and potentially treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govjournalajrb.com

Quinoxaline derivatives have been identified as antagonists of excitatory amino acid (EAA) receptors, including the N-Methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor is a glutamate receptor that plays a crucial role in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death. Several quinoxaline derivatives act as high-affinity antagonists at the glycine binding site associated with the NMDA receptor. nih.govnih.gov By blocking this site, they can inhibit the receptor's function, thereby offering a potential neuroprotective mechanism. nih.gov

Furthermore, specific 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects on dopaminergic neurons in cellular models of Parkinson's disease. nih.govsci-hub.seacs.org One such compound, PAQ (4c), was found to attenuate neurodegeneration, with its mechanism partially attributed to the activation of endoplasmic reticulum ryanodine receptor channels. nih.govsci-hub.se Other studies have explored quinoxalines as multi-target agents for Alzheimer's disease, showing they can reduce Aβ-induced toxicity, decrease reactive oxygen species, and inhibit acetylcholinesterase. journalajrb.com

Table 4: Neuroprotective and NMDA Receptor Antagonist Activity of Quinoxaline Derivatives

| Compound Type | Biological Target/Model | Mechanism/Effect |

|---|---|---|

| Quinoxaline derivatives (e.g., CNQX, DNQX) | NMDA Receptor | High-affinity antagonists at the glycine site. nih.gov |

| 6-Aminoquinoxaline derivatives (e.g., PAQ (4c)) | Dopaminergic neurons (Parkinson's model) | Attenuates neurodegeneration; partial activation of ryanodine receptor channels. nih.govsci-hub.se |

| 4,5-Dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones | Glycine/NMDA and AMPA Receptors | Combined binding activity. acs.org |

| Quinoxaline derivatives (e.g., QX-4, QX-6) | Alzheimer's Disease Models | Enhanced neuronal viability, blocked Aβ-induced toxicity, antioxidant activity. journalajrb.com |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,6-Bis(diethylamino)quinoxaline-5,8-dione?

The synthesis of quinoxaline-5,8-dione derivatives typically involves oxidation and substitution steps. For example, quinoxaline-5-ol can be oxidized using [bis(trifluoroacetoxy)iodobenzene] (PIFA) under cooled conditions to yield the quinoxaline-5,8-dione core. Subsequent substitution with diethylamine groups may require CeCl₃·7H₂O as a Lewis acid catalyst in ethanol to facilitate nucleophilic displacement . Reaction optimization should focus on solvent selection (e.g., ethanol for solubility), temperature control (room temperature for substitution steps), and stoichiometric ratios (e.g., 1:1.2 molar ratio of quinoxaline precursor to diethylamine).

Q. How can spectroscopic techniques confirm the structural integrity of 2,6-Bis(diethylamino)quinoxaline-5,8-dione?

Structural validation requires a combination of methods:

- ¹H/¹³C NMR : To identify diethylamino substituents (δ ~3.4–3.6 ppm for N–CH₂ groups) and quinoxaline aromatic protons (δ ~8.0–8.5 ppm).

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks matching the theoretical mass (e.g., C₁₆H₂₄N₄O₂, exact mass 320.18 g/mol).

- IR spectroscopy : To detect carbonyl stretches (~1670–1700 cm⁻¹) and N–H bending in amines (~1550 cm⁻¹) .

Q. What purification strategies are effective for isolating quinoxaline-5,8-dione derivatives?

Silica gel chromatography with gradients of dichloromethane/methanol (e.g., 200:1) is commonly used to separate polar intermediates. For air-sensitive compounds (e.g., diamines in synthetic pathways), rapid column purification under inert atmospheres and low-temperature crystallization (e.g., using hexane/ethyl acetate) can minimize degradation .

Advanced Research Questions

Q. How do substituents at the 2- and 6-positions influence the redox properties of quinoxaline-5,8-dione derivatives?

Electron-donating groups (e.g., diethylamino) reduce the quinone’s redox potential by stabilizing the reduced form. Cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ as electrolyte can quantify this effect. For example, diethylamino-substituted derivatives may exhibit a ~100 mV cathodic shift compared to chloro or nitro analogs, impacting applications in organic electronics or redox-active therapeutics .

Q. What computational methods predict the bioactivity of 2,6-Bis(diethylamino)quinoxaline-5,8-dione against microbial targets?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model interactions with fungal cytochrome P450 enzymes. Key parameters include HOMO-LUMO gaps (indicating electron transfer capacity) and molecular docking scores (e.g., AutoDock Vina) to assess binding affinity to lanosterol 14α-demethylase, a target for antifungal agents .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from bioavailability differences. Methodological solutions include:

- Physicochemical profiling : Measure logP (e.g., ~2.5 for diethylamino derivatives) to predict membrane permeability.

- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways.

- Formulation optimization : Encapsulate the compound in PEGylated liposomes to enhance plasma half-life .

Q. What strategies improve photogenerated carrier mobility in quinoxaline-based polymers for solar cells?

Blending with electron-deficient acceptors (e.g., PC71BM) enhances charge separation. Transient absorption spectroscopy (TAS) can quantify exciton diffusion lengths, while grazing-incidence wide-angle X-ray scattering (GIWAXS) evaluates polymer crystallinity. For example, TQ1/PC71BM blends achieve carrier mobilities >10⁻³ cm²/V·s due to optimized π-π stacking .

Methodological Tables

Table 1. Key Synthetic Parameters for 2,6-Bis(diethylamino)quinoxaline-5,8-dione

| Step | Reagent/Condition | Purpose | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | PIFA, 0°C | Generate quinone core | 65–75 | |

| Amination | CeCl₃·7H₂O, EtOH | Introduce diethylamino groups | 50–60 | |

| Purification | CH₂Cl₂/MeOH (200:1) | Remove byproducts | >95 |

Table 2. Spectroscopic Benchmarks for Structural Validation

| Technique | Key Peaks/Data | Functional Group | Reference |

|---|---|---|---|

| ¹H NMR | δ 3.4–3.6 (q, 4H) | N–CH₂ (diethylamino) | |

| HRMS | m/z 320.18 [M+H]⁺ | Molecular ion | |

| IR | 1670–1700 cm⁻¹ | C=O stretch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.